Neutral red iodide

概要

説明

Neutral red iodide is a chemical compound that has garnered attention in various scientific fields due to its unique properties and applications. It is a derivative of neutral red, a phenazine dye, and iodide, an anion of iodine. This compound is known for its ability to stain acidic compartments within cells, making it a valuable tool in biological and medical research.

準備方法

Synthetic Routes and Reaction Conditions: Neutral red iodide can be synthesized through the reaction of neutral red with iodine in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction typically involves heating the mixture to facilitate the formation of the iodide complex.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions in reactors equipped with temperature control systems. The process ensures the consistent quality and purity of the compound, which is crucial for its applications in research and industry.

化学反応の分析

Types of Reactions: Neutral red iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium thiosulfate or sodium bisulfite.

Substitution: Substitution reactions may involve the replacement of iodide ions with other anions, such as chloride or bromide.

Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as substituted derivatives with different anions.

科学的研究の応用

Neutral red iodide is widely used in scientific research due to its staining properties and ability to interact with cellular components. Its applications include:

Cell Viability Assays: this compound is used in cytotoxicity assays to assess the viability of cells exposed to various compounds.

Histological Staining: It is employed in histology to stain acidic compartments within cells, aiding in the visualization of cellular structures.

Environmental Toxicology: The compound is used as a biomarker in environmental studies to assess the impact of pollutants on biological systems.

Drug Development: this compound is utilized in drug screening to evaluate the effects of new pharmaceutical compounds on cell health.

作用機序

The mechanism by which neutral red iodide exerts its effects involves its interaction with cellular components. The compound penetrates the plasma membrane and accumulates in acidic compartments, such as lysosomes and vacuoles. This accumulation allows for the visualization and assessment of cellular structures and functions.

Molecular Targets and Pathways: this compound targets acidic organelles within cells, providing insights into cellular processes and the effects of various treatments on cell health.

類似化合物との比較

Neutral Red

Acridine Orange

Propidium Iodide

Trypan Blue

生物活性

Neutral red iodide (NR) is a vital stain that has been extensively studied for its biological activity, particularly in cell viability assays and as a fluorescent probe in microscopy. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

Overview of this compound

Neutral red is a lipophilic phenazine dye that can penetrate cell membranes and accumulate in acidic compartments, primarily lysosomes. Its ability to indicate cell viability makes it a valuable tool in various biological research contexts.

Neutral red enters viable cells through passive diffusion. Once inside, it becomes protonated in the acidic environment of lysosomes, leading to its accumulation. This property allows researchers to assess cell viability based on the retention of the dye within lysosomes. If cells are damaged or dead, they will not retain the dye, making it a reliable indicator for cytotoxicity assays.

Biological Applications

- Cytotoxicity Assays : Neutral red is widely used to evaluate the cytotoxic effects of various substances on cultured cells. The neutral red uptake assay (NRU assay) measures the ability of viable cells to take up and retain the dye.

- Fluorescent Microscopy : As a fluorescent probe, neutral red can be employed in confocal laser scanning microscopy (CLSM) to visualize cellular structures and dynamics in living tissues without extensive sample preparation .

- Histological Staining : Neutral red serves as an alternative to traditional staining methods for visualizing mammary gland structures in whole mounts .

Cytotoxicity Studies

A comparative study demonstrated that neutral red can effectively assess cell viability across different concentrations of test agents. For instance, in vitro cytotoxicity studies using murine fibroblasts showed that neutral red uptake correlates well with cell vitality following exposure to various antiseptic agents .

The following table summarizes findings from several studies on the cytotoxicity of different agents assessed using neutral red:

| Agent | IC50 (%) | Cell Line Used | Reference |

|---|---|---|---|

| Povidone-iodine | 1.8-2 | CHO-K1 | |

| Doxorubicin | Varies | Various | |

| Cisplatin | Varies | Various |

Toxicity Assessment in Plants

Research involving Arabidopsis thaliana indicated that neutral red has relatively low toxicity at certain concentrations (e.g., 1 μM), allowing for effective visualization of root structures without significantly impairing growth dynamics . Short-term exposure did not inhibit root growth, suggesting its suitability for developmental studies.

Case Studies

- Plant Root Visualization : A study utilized neutral red as a probe for observing internal structures in plant roots, demonstrating its effectiveness in visualizing proto- and metaxylem elements and Casparian bands .

- In Vitro Morphological Assessment : Research conducted on various concentrations of agents showed that neutral red could effectively indicate apoptosis and cell viability after treatment with cytotoxic drugs like doxorubicin .

特性

IUPAC Name |

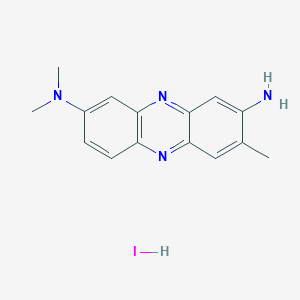

8-N,8-N,3-trimethylphenazine-2,8-diamine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4.HI/c1-9-6-13-15(8-11(9)16)18-14-7-10(19(2)3)4-5-12(14)17-13;/h4-8H,16H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUBVQCTWMYSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648753 | |

| Record name | Neutral red iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34038-87-4 | |

| Record name | Neutral red iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。